Product packaging for Naftidrofuryl citrate(Cat. No.:CAS No. 105386-86-5)

Naftidrofuryl citrate

Número de catálogo: B13774159
Número CAS: 105386-86-5
Peso molecular: 575.6 g/mol
Clave InChI: LKLQMEYKQKAQCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41NO10 B13774159 Naftidrofuryl citrate CAS No. 105386-86-5

Propiedades

Número CAS

105386-86-5

Fórmula molecular

C30H41NO10

Peso molecular

575.6 g/mol

Nombre IUPAC

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

Clave InChI

LKLQMEYKQKAQCX-UHFFFAOYSA-N

SMILES canónico

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origen del producto

United States

Descripción

Historical Context in Pharmacological Research and Early Preclinical Observations

Naftidrofuryl first emerged as a vasoactive substance and has been the subject of pharmacological investigation for several decades. nih.govnih.gov Initially developed in France, its primary focus of research was on circulatory disorders. patsnap.com Early preclinical studies were instrumental in shaping the initial understanding of its properties. The citrate (B86180) salt of naftidrofuryl was developed as a distinct entity from the oxalate (B1200264) salt, with research suggesting potential differences in tolerance and bioavailability. google.comnih.gov

Preclinical observations centered on its effects on blood vessels and cellular metabolism. nih.govpatsnap.com These early investigations laid the groundwork for its classification and further exploration of its complex mechanism of action. researchgate.net The journey of naftidrofuryl through preclinical and clinical studies highlights the often-iterative process of drug discovery and development, where initial hypotheses are refined and sometimes reshaped by emerging data. humanspecificresearch.orgresearchgate.net

Pharmacological Classification and Research Paradigms

The pharmacological identity of naftidrofuryl has been a subject of evolving scientific discourse, with its classification being refined over time as research has uncovered the nuances of its molecular interactions.

A significant paradigm in understanding naftidrofuryl's mechanism of action is its classification as a serotonin (B10506) receptor modulator. pharmacompass.com Specifically, research has identified it as a selective antagonist of 5-HT2 receptors. nih.govwikipedia.orgnih.gov Serotonin, a key neurotransmitter, exerts a variety of effects on the cardiovascular system, including vasoconstriction, mediated through 5-HT2 receptors. nih.gov By blocking these receptors, naftidrofuryl is thought to inhibit the vasoconstrictor effects of serotonin. nih.govpatsnap.com This action is particularly relevant in pathological conditions where localized serotonin release can lead to compromised blood flow. nih.gov Further research has even characterized its action as an inverse agonist at the 5-HT2A receptor subtype. wikipedia.org

Pharmacological Profile of Naftidrofuryl
TargetActionKey Research FindingReference
5-HT2 ReceptorsAntagonistEffectively reverses serotonin-induced vasoconstriction. nih.gov
5-HT2A ReceptorInverse AgonistCharacterized as having inverse agonist properties at this specific subtype. wikipedia.org

Initially, naftidrofuryl was broadly classified as a peripheral vasodilator, a substance that widens blood vessels. nih.govdrugs.commedtigo.com This classification was based on its observed effects on improving blood flow. patsnap.commedtigo.com However, a more nuanced understanding has emerged from further research.

The contemporary research perspective increasingly frames naftidrofuryl as an "anticonstrictor" rather than a conventional vasodilator. nih.gov This distinction is crucial. A direct vasodilator actively relaxes the smooth muscle of blood vessels, leading to a general widening. clevelandclinic.org In contrast, an anticonstrictor, like naftidrofuryl, is thought to specifically counteract pathological vasoconstriction, such as that induced by serotonin at sites of vascular injury, without causing widespread vasodilation. nih.gov This targeted action is a key area of ongoing research, as it suggests a more focused therapeutic potential. Studies have shown that in the absence of a vasoconstricting stimulus, naftidrofuryl does not produce significant vasodilation. nih.gov

Evolution of Vasoactive Property Understanding
PerspectiveMechanismResearch ImplicationReference
VasodilatorGeneral widening of blood vessels.Early classification based on observed improvement in blood flow. medtigo.com
AnticonstrictorInhibition of pathological vasoconstriction (e.g., serotonin-induced).Suggests a targeted action at sites of vascular injury without causing systemic vasodilation. nih.gov

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Naftidrofuryl citrate, and how can researchers design experiments to validate these mechanisms in vitro?

  • Methodological Answer : Begin with receptor-binding assays to identify molecular targets (e.g., serotonin 5-HT2 receptors) using competitive inhibition studies. Combine with cell-based models (e.g., endothelial or smooth muscle cells) to measure vasodilation or metabolic effects via fluorometric assays for ATP production. Validate findings using pharmacological inhibitors or siRNA knockdowns to confirm target specificity. Ensure reproducibility by adhering to standardized protocols for cell culture and assay conditions .

Q. What analytical methods are recommended for quantifying this compound in biological matrices, and how should researchers validate these methods?

  • Methodological Answer : Use HPLC with UV/Vis detection (e.g., 280 nm) or LC-MS for enhanced specificity. Validate methods per ICH guidelines: assess linearity (5–100 µg/mL), precision (intra-day/inter-day CV < 15%), recovery (>85%), and limit of detection (LOD < 1 µg/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue homogenates . Cross-validate with alternative techniques like capillary electrophoresis to confirm accuracy .

Q. How should researchers address discrepancies in reported bioavailability data for this compound across different pharmacokinetic studies?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, subject demographics). Replicate key studies under controlled conditions, standardizing factors like fasting state, formulation excipients, and sampling intervals. Use compartmental modeling (e.g., NONMEM) to compare absorption rates and bioavailability estimates across datasets .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies with non-linear pharmacokinetics?

  • Methodological Answer : Apply non-linear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian hierarchical models to integrate prior data on pharmacokinetic-pharmacodynamic (PK-PD) relationships. Validate models via bootstrapping or posterior predictive checks. For small sample sizes, employ permutation tests to avoid parametric assumptions .

Q. How can conflicting results from in vitro versus in vivo studies on this compound’s metabolic pathways be systematically reconciled?

  • Methodological Answer : Perform interspecies comparisons using liver microsomes or hepatocytes from humans and preclinical models (e.g., rats). Quantify metabolite profiles via UPLC-QTOF-MS and correlate with in vivo plasma metabolite data. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic clearance to in vivo outcomes. Address enzyme saturation effects by testing multiple substrate concentrations .

Q. What strategies should be employed to control batch-to-batch variability in this compound formulations during long-term stability studies?

  • Methodological Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via forced degradation studies (heat, light, pH extremes) paired with LC-MS structural elucidation. Use multivariate analysis (e.g., PCA) to identify critical quality attributes (CQAs) linked to variability. Standardize raw material sourcing and storage conditions to minimize pre-formulation inconsistencies .

Methodological Considerations for Rigorous Research

  • Data Validation : Cross-verify findings using orthogonal assays (e.g., ELISA for protein quantification alongside Western blot) to minimize technical bias .
  • Literature Synthesis : Conduct systematic reviews using tools like SciFinder or Web of Science, filtering for peer-reviewed studies post-2000 to ensure relevance. Exclude low-quality evidence (e.g., non-GLP studies) .
  • Ethical Reporting : Adhere to FAIR data principles by depositing raw datasets in repositories like Figshare or Zenodo, ensuring transparency and reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.